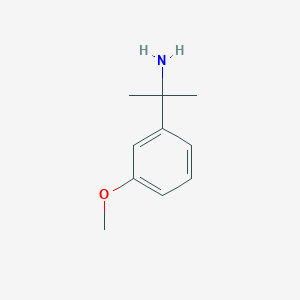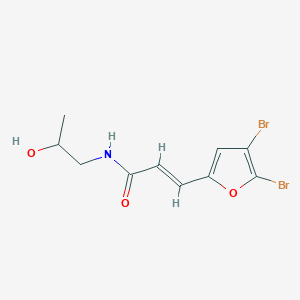
Hpdbfa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a hydroxypropyl group, a dibromo-substituted furan ring, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide typically involves a multi-step process. One common method starts with the bromination of furan to introduce bromine atoms at the 4 and 5 positions. This is followed by the reaction of the dibromo-furan with acryloyl chloride to form the acrylamide intermediate. Finally, the hydroxypropyl group is introduced through a nucleophilic substitution reaction using 2-hydroxypropylamine under controlled conditions.
Industrial Production Methods
Industrial production of N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The dibromo-furan ring can be reduced to form a dihydrofuran derivative.
Substitution: The bromine atoms on the furan ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydrofuran derivatives.
Substitution: Formation of substituted furan derivatives with various functional groups.
Scientific Research Applications
N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting key enzymes or interfering with cellular signaling pathways. The dibromo-furan ring and hydroxypropyl group are believed to play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide can be compared with other similar compounds, such as:
N-2-Hydroxypropyl-beta-(4,5-dichloro-2-furyl)acrylamide: Similar structure but with chlorine atoms instead of bromine.
N-2-Hydroxypropyl-beta-(4,5-difluoro-2-furyl)acrylamide: Similar structure but with fluorine atoms instead of bromine.
N-2-Hydroxypropyl-beta-(4,5-diiodo-2-furyl)acrylamide: Similar structure but with iodine atoms instead of bromine.
The uniqueness of N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide lies in the specific properties imparted by the dibromo-furan ring, which can influence its reactivity, stability, and biological activity.
Properties
CAS No. |
100036-97-3 |
|---|---|
Molecular Formula |
C10H11Br2NO3 |
Molecular Weight |
353.01 g/mol |
IUPAC Name |
(E)-3-(4,5-dibromofuran-2-yl)-N-(2-hydroxypropyl)prop-2-enamide |
InChI |
InChI=1S/C10H11Br2NO3/c1-6(14)5-13-9(15)3-2-7-4-8(11)10(12)16-7/h2-4,6,14H,5H2,1H3,(H,13,15)/b3-2+ |
InChI Key |
SAHYPAVKKJLDDT-NSCUHMNNSA-N |
SMILES |
CC(CNC(=O)C=CC1=CC(=C(O1)Br)Br)O |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CC(=C(O1)Br)Br)O |
Canonical SMILES |
CC(CNC(=O)C=CC1=CC(=C(O1)Br)Br)O |
Synonyms |
HPDBFA N-2-hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


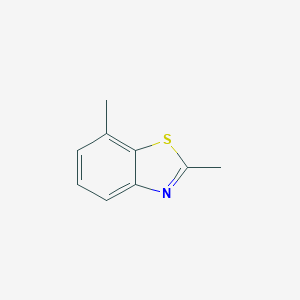



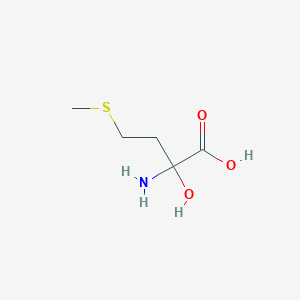



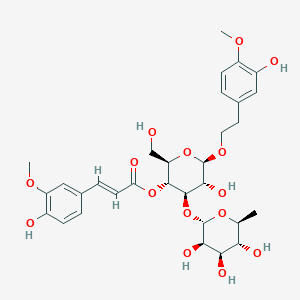


![2-[2-[(26E)-26-ethylidene-12,29-bis(1-hydroxyethyl)-14,21,28,31-tetraoxo-19-propan-2-yl-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(E)-1-(2-hydroxypropylamino)-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B21610.png)
